1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine
Description
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a thiazole ring substituted with a propyl group at the 2-position, linked via a methylene bridge to the pyrazole core.
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-[(2-propyl-1,3-thiazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-10-13-9(7-15-10)6-14-5-8(11)4-12-14/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
HFMJDPFHBNNGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The resulting thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromopropane, to introduce the propyl group.
Formation of the Pyrazole Ring: The alkylated thiazole is then subjected to a cyclization reaction with hydrazine and a suitable diketone to form the pyrazole ring.
Final Amination:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituents attached to the pyrazole’s 1-position. Below is a comparative analysis:
Key Observations :
- Thiazole vs. Pyridine/Phenyl : The thiazole in the target compound introduces sulfur, which can participate in hydrogen bonding and metal coordination, unlike phenyl or pyridine groups .
- Halogen Effects : Chlorine (e.g., in ) and fluorine (e.g., in ) substituents improve electronegativity and stability but may increase synthetic complexity.
Biological Activity
1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Structurally, it consists of a pyrazole ring substituted at the 4-position with an amine group and linked to a 2-propylthiazole moiety via a methylene bridge. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H14N4S
- Molecular Weight : 222.31 g/mol
Biological Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown sub-micromolar antiproliferative activity against a panel of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
The mechanism of action involves the inhibition of specific molecular targets such as cyclin-dependent kinases (CDKs). For example, related pyrazole derivatives have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis with Analog Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-am | Pyrazole linked to a propylthiazole | Potential antimicrobial and anticancer activity |
| 2-Methylthiazole | Simple thiazole structure | Primarily used in flavoring and fragrance |
| 5-(Aminomethyl)pyrazole | Contains an amino group at the 5-position | Focused on neuroprotective effects |
| Thiazole Derivatives | Varying substituents on thiazole ring | Diverse applications in agriculture |
This table highlights how 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amino stands out due to its potential therapeutic applications.
Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amino exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, leading to cell death.
- Molecular Docking Studies : Docking studies with human prostaglandin reductase (PTGR2) have shown strong interactions between the compound and the enzyme, indicating its potential as an inhibitor . The docking score suggests a favorable binding affinity, which may correlate with its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
